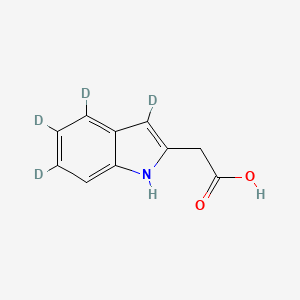
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indoleacetic Acid-d4 is a deuterated form of Indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family of indole derivatives. Indole-3-acetic acid regulates various aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . The deuterated form, Indoleacetic Acid-d4, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-acetic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indoleacetic Acid-d4 typically involves the incorporation of deuterium atoms into the Indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method involves Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine . These methods ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of Indoleacetic Acid-d4 follows similar synthetic routes but on a larger scale. The use of deuterated precursors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple steps, including purification and quality control, to meet the standards required for scientific research applications.
化学反应分析
Types of Reactions
Indoleacetic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Indoleacetic Acid-d4 can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert Indoleacetic Acid-d4 to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives, depending on the reagents used.
科学研究应用
Indoleacetic Acid-d4 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of metabolic pathways and mechanisms of action. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of Indole-3-acetic acid in plant growth and development.
Medicine: Investigated for its potential therapeutic applications and interactions with biological systems.
Industry: Used in the development of new agricultural products and plant growth regulators
作用机制
Indoleacetic Acid-d4 exerts its effects by mimicking the action of Indole-3-acetic acid. It binds to specific receptors in plant cells, leading to the activation of ATPase proton pumps. This results in the acidification of the cell wall, activation of expansin proteins, and subsequent cell elongation . The molecular targets and pathways involved include the ubiquitin-activating enzyme complex and the regulation of Aux/IAA proteins .
相似化合物的比较
Indoleacetic Acid-d4 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.
Indole-3-butyric acid: Another plant hormone with similar functions but different metabolic pathways.
Indole-3-acetonitrile: A compound with higher efficacy as a plant growth regulator.
Indoleacetic Acid-d4 stands out due to its stability and utility in tracing studies, making it a valuable tool in scientific research.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
179.21 g/mol |
IUPAC 名称 |
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1D,2D,3D,5D |
InChI 键 |
QOPBEBWGSGFROG-RZIJKAHPSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C(NC2=C1)CC(=O)O)[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
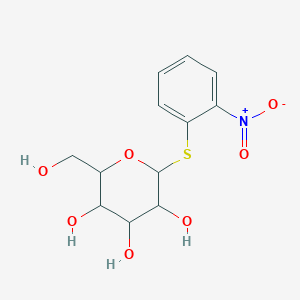


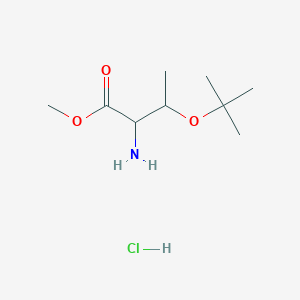
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)
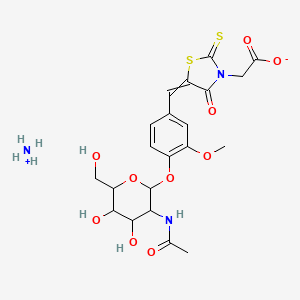
![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
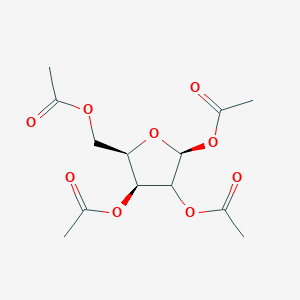

![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
